molecular formula C18H13ClN2OS3 B12042856 (5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12042856
M. Wt: 405.0 g/mol
InChI Key: SPOGOSMNNVLAQE-BMRADRMJSA-N
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Description

(5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 5-chloro-3-methyl-1,3-benzothiazol-2(3H)-one, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infectious diseases or cancer.

Industry

Industrially, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. The pathways involved can include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzothiazoles: Exhibiting antimicrobial and anticancer activities.

    Thiazolidinones: A broad class with diverse biological activities.

Uniqueness

What sets (5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer specific biological activities not seen in other similar compounds.

Properties

Molecular Formula

C18H13ClN2OS3

Molecular Weight

405.0 g/mol

IUPAC Name

(5E)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13ClN2OS3/c1-20-13-9-12(19)7-8-14(13)24-17(20)15-16(22)21(18(23)25-15)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/b17-15+

InChI Key

SPOGOSMNNVLAQE-BMRADRMJSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)Cl)S/C1=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

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